Impurity in 2-Methylthio-phenothiazine Synthesis
The 4-methylthio isomer (CAS 20349-56-8) is documented as an impurity formed during the three-step condensation synthesis of 2-methylthio-phenothiazine (CAS 7643-08-5) from 3-methylthioaniline and 2-chlorobenzoic acid, as first reported by Bourquin et al. (Helvetica Chimica Acta, 1958) [1]. The 2-isomer is the essential intermediate for manufacturing thioridazine (CAS 50-52-2) and related antipsychotic drugs, while the 4-isomer is an undesired byproduct that requires chromatographic separation [1]. This establishes the 4-isomer's primary procurement rationale as an authenticated impurity reference standard for pharmaceutical quality control and ANDA/NDA regulatory submissions .
| Evidence Dimension | Pharmaceutical synthetic pathway role |
|---|---|
| Target Compound Data | 4-methylthio isomer: formed as impurity (~estimated <10% based on non-regioselective thionation); used as impurity reference standard |
| Comparator Or Baseline | 2-methylthio isomer (CAS 7643-08-5): desired product; direct intermediate for thioridazine, mesoridazine, methiomeprazine |
| Quantified Difference | Qualitative binary distinction: desired product vs. impurity; separated by chromatography or regioselective synthesis (Zambon patent process achieves 2-position selectivity) [1] |
| Conditions | Synthesis via condensation of 3-methylthioaniline with 2-chlorobenzoic acid / sulfur-iodine mediated ring closure (Bourquin et al., Helv. Chim. Acta 41, 1061, 1958) |
Why This Matters
Procurement of the 4-isomer is justified when an authenticated impurity reference standard is required for HPLC method validation, pharmacopeial compliance testing, or process analytical technology (PAT) in thioridazine/manufacturing.
- [1] Zambon Group S.p.A. Process for the Direct and Regioselective Functionalization in Position 2 of Phenothiazine. EP0451675B1 / US5109134A, filed 1990. Citing Bourquin, J.-P.; Schwarb, G.; Gamboni, G.; et al. Synthesen auf dem Phenothiazin-Gebiet. 2. Mitteilung. Helvetica Chimica Acta 1958, 41 (4), 1072–1108. View Source
